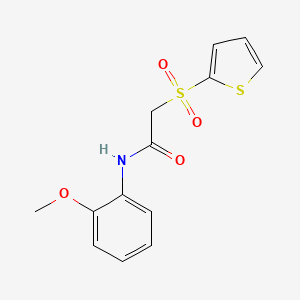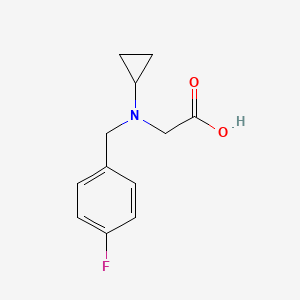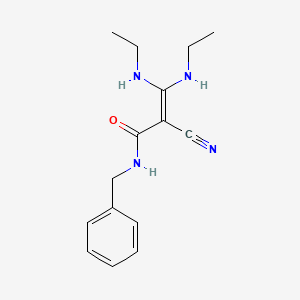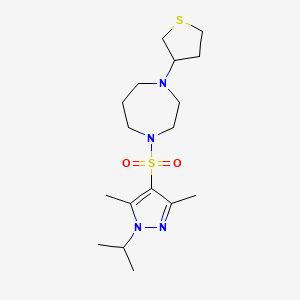![molecular formula C17H19ClFNO2S2 B2795175 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide CAS No. 339104-53-9](/img/structure/B2795175.png)
4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide (4-Cl-FMBSA) is a synthetic compound belonging to the benzenesulfonamide family. It is a white crystalline solid that is soluble in water, alcohol, and most organic solvents. 4-Cl-FMBSA is a versatile compound with a wide range of applications in both scientific research and the laboratory.
科学的研究の応用
4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide has a wide range of applications in scientific research. It has been used as a substrate for the enzyme xanthine oxidase in studies of the enzyme’s catalytic properties. It has also been used as a reagent in the synthesis of a variety of compounds, including a series of novel antifungal agents. Additionally, this compound has been used as a substrate in studies of the enzyme monoamine oxidase and its potential role in the regulation of neurotransmitter levels in the brain.
作用機序
4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is a substrate for the enzyme xanthine oxidase. Xanthine oxidase catalyzes the conversion of xanthine to uric acid, which is an important part of purine metabolism. The reaction is believed to involve the formation of an intermediate compound, this compound, which is then converted to uric acid by the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme xanthine oxidase, which can lead to increased levels of uric acid in the blood. Additionally, this compound has been shown to inhibit the enzyme monoamine oxidase, which can lead to increased levels of monoamine neurotransmitters in the brain.
実験室実験の利点と制限
The main advantage of 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is its wide range of applications in scientific research. It can be used as a substrate for a variety of enzymes, and it can also be used as a reagent in the synthesis of a variety of compounds. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of this compound is that it can be toxic in high concentrations, and it should be handled with care in the laboratory.
将来の方向性
As 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide continues to be studied, there are a number of potential future directions for research. One potential direction is to further investigate its potential as a substrate for enzymes involved in purine metabolism. Additionally, further research could be conducted to explore its potential as a reagent in the synthesis of novel compounds. Additionally, research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential to modulate neurotransmitter levels in the brain. Finally, further research could be conducted to investigate the potential toxicity of this compound and to develop methods for its safe handling and storage in the laboratory.
合成法
4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide can be synthesized by a two-step process. The first step involves the condensation of 4-chloro-2-fluorobenzene sulfonyl chloride with 2-methylpropyl amine in the presence of a base such as potassium carbonate. This reaction produces this compound. The second step involves the recrystallization of the product from a mixture of ethyl acetate and hexane.
特性
IUPAC Name |
4-chloro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2S2/c1-17(2,23-11-13-3-7-15(19)8-4-13)12-20-24(21,22)16-9-5-14(18)6-10-16/h3-10,20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTMSQDNNQLOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Cl)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2795102.png)

![5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2795106.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2795108.png)
![3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795109.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2795110.png)

![1-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795115.png)
